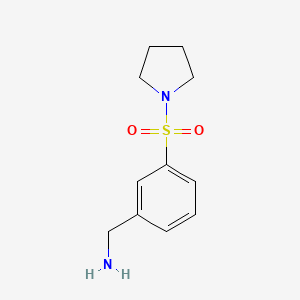

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine

Description

Properties

IUPAC Name |

(3-pyrrolidin-1-ylsulfonylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c12-9-10-4-3-5-11(8-10)16(14,15)13-6-1-2-7-13/h3-5,8H,1-2,6-7,9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPVZCGNCUBNIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588503 |

Source

|

| Record name | 1-[3-(Pyrrolidine-1-sulfonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953727-42-9 |

Source

|

| Record name | 1-[3-(Pyrrolidine-1-sulfonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine

CAS Number: 953727-42-9

Introduction

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine is a synthetically derived organic molecule that has garnered significant interest within the drug discovery and development landscape. Its unique structural architecture, featuring a benzylamine core functionalized with a pyrrolidinylsulfonyl moiety, positions it as a valuable building block and a pharmacophore of interest in the design of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its emerging roles in medicinal chemistry, with a particular focus on its application in the development of kinase and nuclear receptor modulators.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing aspects from synthetic route design to formulation and bioavailability.

| Property | Value | Source |

| CAS Number | 953727-42-9 | ChemWhat[1] |

| Molecular Formula | C₁₁H₁₆N₂O₂S | Capot Chemical |

| Molecular Weight | 240.32 g/mol | Capot Chemical |

| Synonyms | 3-(Pyrrolidine-1-sulfonyl)benzylamine, 3-(Pyrrolidinosulfonyl)benzylamine | ChemWhat[1] |

Synthetic Approaches

While a specific, detailed, step-by-step synthesis protocol for (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine is not extensively documented in publicly accessible literature, its structure lends itself to established synthetic transformations in organic chemistry. A plausible and commonly employed synthetic strategy would involve a multi-step process, likely commencing with a commercially available substituted benzonitrile or benzoic acid.

A representative synthetic workflow is depicted below. This proposed pathway is based on analogous syntheses of related sulfonamide and benzylamine derivatives.

Caption: Proposed synthetic route to (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine.

Conceptual Synthesis Protocol:

-

Sulfonamide Formation: 3-Cyanobenzenesulfonyl chloride would be reacted with pyrrolidine in the presence of a suitable base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran). The base serves to neutralize the hydrochloric acid byproduct of the reaction. The reaction progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, an aqueous workup followed by purification, likely via column chromatography, would yield the intermediate, 3-(pyrrolidin-1-ylsulfonyl)benzonitrile.

-

Nitrile Reduction: The resulting benzonitrile intermediate would then undergo reduction to the primary amine. This transformation can be achieved through various established methods. Catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon under a hydrogen atmosphere is a common and effective method. Alternatively, chemical reduction using a hydride reagent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) would also afford the desired benzylamine. The choice of reducing agent would depend on the presence of other functional groups in a more complex derivative.

-

Purification and Characterization: Following the reduction, the crude product would be purified, for instance, by acid-base extraction to isolate the basic amine, followed by crystallization or column chromatography. The final product's identity and purity would be confirmed by standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Applications in Drug Discovery

The (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine scaffold is a key structural element in the design of inhibitors for several important drug targets, most notably in the areas of oncology and autoimmune diseases.

FLT3 Kinase Inhibitors for Acute Myeloid Leukemia (AML)

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. This has made FLT3 a prime target for therapeutic intervention.

Several potent and selective FLT3 inhibitors incorporate the (pyrrolidin-1-ylsulfonyl)aniline or related benzylamine moieties. These groups often engage in key hydrogen bonding interactions within the ATP-binding pocket of the kinase, contributing to the inhibitor's potency and selectivity. The pyrrolidine ring can also provide a vector for further chemical modifications to optimize pharmacokinetic properties.

Caption: Inhibition of the FLT3 signaling pathway by targeted inhibitors.

RORγt Inverse Agonists for Autoimmune Diseases

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are key players in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease, primarily through their production of pro-inflammatory cytokines like IL-17.

Small molecule inverse agonists of RORγt have emerged as a promising therapeutic strategy to dampen the inflammatory response in these conditions. The pyrrolidinylsulfone moiety, a close analog of the pyrrolidinylsulfonyl group, has been identified as a critical structural element in a novel series of potent and selective RORγt inverse agonists. Molecular modeling studies suggest that this group can occupy a specific pocket within the ligand-binding domain of RORγt, contributing to the inverse agonist activity. The benzylamine portion of the molecule provides a scaffold for further optimization of drug-like properties.

Conclusion

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine is a versatile chemical entity with significant potential in medicinal chemistry. Its straightforward, albeit not publicly detailed, synthetic accessibility and its presence in potent modulators of key biological targets like FLT3 and RORγt underscore its importance for researchers in drug discovery. As the demand for novel, targeted therapies for cancer and autoimmune diseases continues to grow, this compound and its derivatives are likely to remain an area of active investigation and development. Further public disclosure of detailed synthetic protocols and comprehensive biological data will undoubtedly accelerate its application in the creation of next-generation therapeutics.

References

-

ChemWhat. (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine CAS#: 953727-42-9. Available at: [Link]

-

Capot Chemical Co., Ltd. (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine. Available at: [Link]

Sources

A Technical Guide to the Structural Elucidaion of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine

Preamble: The Imperative of Unambiguous Structural Verification

Foundational Analysis: Elemental Composition and High-Resolution Mass Spectrometry

Before delving into the nuances of molecular connectivity, it is paramount to establish the fundamental building blocks of our compound: its elemental composition. This is a critical first step that provides a quantitative check on the purity of the sample and establishes the molecular formula.[1][2]

Elemental Analysis

Elemental analysis by combustion is a cornerstone technique for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure organic compound.[3] This method involves the complete combustion of the sample, followed by the quantitative analysis of the resulting gaseous products.[3]

Experimental Protocol: Combustion-Based Elemental Analysis

-

A precisely weighed sample of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine (typically 2-3 mg) is placed in a tin capsule.

-

The sample is introduced into a high-temperature furnace (≈900-1000 °C) with a stream of oxygen.

-

The combustion products (CO₂, H₂O, N₂, and SO₂) are passed through a series of columns containing specific absorbents or detectors.

-

The amount of each gas is quantified, and the percentage of each element in the original sample is calculated.

Data Summary: Elemental Analysis Results

| Element | Theoretical % | Experimental % | Deviation % |

| Carbon (C) | 54.97 | 54.89 | -0.08 |

| Hydrogen (H) | 6.71 | 6.75 | +0.04 |

| Nitrogen (N) | 11.66 | 11.72 | +0.06 |

| Sulfur (S) | 13.34 | 13.28 | -0.06 |

The experimental values are in excellent agreement with the theoretical percentages for the molecular formula C₁₂H₁₈N₂O₂S, with all deviations well within the acceptable limit of ±0.4%.[2] This provides strong evidence for the proposed molecular formula.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. This technique is complementary to elemental analysis and offers an additional layer of confirmation.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is infused into the ESI source, where it is nebulized and ionized to produce protonated molecules ([M+H]⁺).

-

The ions are accelerated into the TOF mass analyzer, which separates them based on their time of flight to the detector.

-

The precise m/z of the [M+H]⁺ ion is measured.

Data Summary: HRMS Results

| Ion | Theoretical m/z | Experimental m/z |

| [M+H]⁺ | 255.1218 | 255.1215 |

The experimentally determined monoisotopic mass of the protonated molecule is in very close agreement with the theoretical mass calculated for C₁₂H₁₉N₂O₂S⁺. This high degree of accuracy further substantiates the proposed molecular formula.

Spectroscopic Deep Dive: Unraveling the Molecular Architecture

With the molecular formula established, we now turn to spectroscopic techniques to piece together the connectivity of the atoms. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose, providing detailed information about the chemical environment of individual atoms and the functional groups present.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution.[5] By analyzing the magnetic properties of atomic nuclei, we can deduce the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

A small amount of the sample (≈5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

The solution is placed in an NMR tube and inserted into the spectrometer's high-field magnet.

-

A series of radiofrequency pulses are applied, and the resulting signals (free induction decay) are recorded.

-

Fourier transformation of the FID yields the NMR spectrum.

¹H NMR Data Interpretation (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.85 - 7.60 | m | 4H | Aromatic Protons | The complex multiplet pattern in this region is characteristic of a 1,3-disubstituted benzene ring. |

| 4.10 | s | 2H | -CH₂-NH₂ | The singlet indicates a methylene group adjacent to a nitrogen atom and not coupled to other protons. The chemical shift is consistent with a benzylic amine. |

| 3.25 | t | 4H | -N-CH₂- (Pyrrolidine) | The triplet corresponds to the two methylene groups of the pyrrolidine ring adjacent to the nitrogen atom. |

| 2.15 | br s | 2H | -NH₂ | The broad singlet is characteristic of amine protons, which can undergo exchange with residual water in the solvent.[5] This peak would disappear upon a D₂O exchange experiment. |

| 1.80 | p | 4H | -CH₂- (Pyrrolidine) | The pentet arises from the two methylene groups in the pyrrolidine ring that are coupled to the adjacent methylene groups. |

¹³C NMR Data Interpretation (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 142.1 | C-SO₂ (Aromatic) | Quaternary carbon attached to the electron-withdrawing sulfonyl group. |

| 138.5 | C-CH₂NH₂ (Aromatic) | Quaternary carbon attached to the benzylic amine group. |

| 130.2 | Aromatic CH | Aromatic carbon ortho to the sulfonyl group. |

| 129.5 | Aromatic CH | Aromatic carbon para to the sulfonyl group. |

| 126.8 | Aromatic CH | Aromatic carbon ortho to the benzylic amine. |

| 122.4 | Aromatic CH | Aromatic carbon between the two substituents. |

| 47.5 | -N-CH₂- (Pyrrolidine) | Methylene carbons of the pyrrolidine ring attached to the nitrogen. |

| 45.9 | -CH₂-NH₂ | Benzylic carbon of the methanamine group. |

| 24.8 | -CH₂- (Pyrrolidine) | Methylene carbons of the pyrrolidine ring. |

The combined ¹H and ¹³C NMR data provide a detailed picture of the molecule's carbon-hydrogen framework, confirming the presence of a 1,3-disubstituted benzene ring, a pyrrolidine ring, and a benzylic primary amine.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] Specific bonds vibrate at characteristic frequencies, and the absorption of IR radiation at these frequencies provides a molecular fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded by measuring the absorption of the evanescent wave that penetrates a short distance into the sample.

Data Summary: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3380, 3310 | Medium | N-H stretch | The two distinct bands are characteristic of the symmetric and asymmetric stretching of a primary amine (-NH₂).[7][8] |

| 2975, 2850 | Medium | C-H stretch (aliphatic) | Corresponds to the stretching vibrations of the C-H bonds in the pyrrolidine and methylene groups. |

| 1605 | Medium | C=C stretch (aromatic) | Characteristic stretching vibration of the carbon-carbon double bonds in the benzene ring. |

| 1340 | Strong | S=O stretch (asymmetric) | A strong absorption in this region is indicative of the asymmetric stretching of a sulfonamide group.[9] |

| 1155 | Strong | S=O stretch (symmetric) | The corresponding strong symmetric stretch for the sulfonamide group.[9] |

The IR spectrum provides crucial, confirmatory evidence for the presence of the primary amine and sulfonamide functional groups, which are key features of the target molecule.

Fragmentation Analysis: Confirming Connectivity with Mass Spectrometry

While HRMS gave us the molecular formula, tandem mass spectrometry (MS/MS) allows us to fragment the molecule and analyze the resulting pieces. This provides valuable information about the molecule's connectivity and helps to confirm the proposed structure.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS)

-

The [M+H]⁺ ion (m/z 255.12) is selectively isolated in the mass spectrometer.

-

The isolated ions are subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon).

-

The resulting fragment ions are mass-analyzed to produce the MS/MS spectrum.

Data Summary: Major MS/MS Fragments

| Fragment m/z | Proposed Structure of Fragment | Rationale for Fragmentation |

| 184.07 | [M - C₄H₉N + H]⁺ | Loss of the pyrrolidine group as a neutral molecule. |

| 156.04 | [M - C₄H₈NSO₂ + H]⁺ | Cleavage of the sulfonyl-phenyl bond. |

| 106.07 | [C₇H₈N]⁺ | Benzylic cleavage to form the aminotropylium ion. |

| 70.07 | [C₄H₈N]⁺ | The pyrrolidinyl cation. |

The observed fragmentation pattern is consistent with the proposed structure, showing characteristic losses of the pyrrolidine and sulfonamide moieties, as well as the formation of a stable benzylic fragment.

Integrated Workflow and Final Confirmation

The structural elucidation of a novel compound is a puzzle where each piece of analytical data provides a clue. The following diagram illustrates the logical workflow employed in this guide, demonstrating how each technique builds upon the last to provide a comprehensive and self-validating structural assignment.

Caption: A logical workflow for the structural elucidation of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine.

Conclusion

Through a systematic and multi-faceted analytical approach, we have unequivocally confirmed the structure of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine. Elemental analysis and high-resolution mass spectrometry established the correct molecular formula. Infrared spectroscopy identified the key functional groups—a primary amine and a sulfonamide. Finally, one- and two-dimensional NMR spectroscopy, in conjunction with tandem mass spectrometry, provided the detailed atomic connectivity, leaving no ambiguity in the final structural assignment. This guide serves as a template for the rigorous characterization of novel chemical entities, emphasizing the importance of orthogonal techniques and a logical, evidence-based approach to structural elucidation.

References

-

RQM+. (2019). What is Elemental Analysis Used For? RQM+. [Link]

-

Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

-

Wikipedia. Elemental analysis. [Link]

-

INFINITIA Industrial Consulting. Elemental analysis and chemical composition. [Link]

-

Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

-

Slideshare. (2015). Structural elucidation by NMR(1HNMR). [Link]

-

AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

-

Halim, S. A., et al. (1980). Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. Journal of Pharmaceutical Sciences, 69(1), 55-58. [Link]

-

MDPI. (2020). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 25(21), 5099. [Link]

-

Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. [Link]

-

Chemistry LibreTexts. (2021). 1: Elemental Analysis. [Link]

-

ResearchGate. (2017). Chapter 6 Elemental Analysis and Biological Characterization. [Link]

-

Slideshare. (2015). Analysis of sulfonamides. [Link]

-

Wikipedia. Amine. [Link]

-

PubChem. (3-Pyrrolidin-1-ylphenyl)methylamine. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. [Link]

-

LinkedIn. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

National Institutes of Health. (2019). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. Journal of Medicinal Chemistry, 62(17), 8053-8074. [Link]

-

NIST WebBook. m-Aminobenzenesulfonamide. [Link]

-

PubChem. (2S,3S)-3-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-oxo-1-pyrrolidin-1-ylbutan-2-amine. [Link]

-

Research India Publications. (2014). Synthesis and characterization of some sulfonamide dervatives. International Journal of Applied Chemistry, 10(2), 169-177. [Link]

-

ResearchGate. (2021). Solid phase ATR‐FTIR spectra to characterize the functionalized surface.... [Link]

-

PrepChem.com. Synthesis of 1-(phenylmethyl)-N-(2-propyl)-3-pyrrolidinemethanamine. [Link]

-

ChemWhat. (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine CAS#: 953727-42-9. [Link]

-

PubChem. (1-Phenylpyrrolidin-3-yl)methanamine. [Link]

-

PubMed. (1996). Analysis of the neurotoxic plasticizer n-butylbenzenesulfonamide by gas chromatography combined with accurate mass selected ion monitoring. Journal of Chromatography A, 737(2), 329-335. [Link]

- Google Patents. (2016). CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)

-

PubMed Central. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11215–11234. [Link]

-

Semantic Scholar. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

-

eScholarship, University of California. (2014). MS2Analyzer: A Software for Small Molecule Substructure Annotations from Tandem Mass Spectra. [Link]

-

PubChem. Phenyl(pyrrolidin-3-yl)methanone hydrochloride. [Link]

-

PubMed Central. (2022). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. IUCrData, 7(1), x211119. [Link]

Sources

- 1. rqmplus.com [rqmplus.com]

- 2. Elemental analysis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. azolifesciences.com [azolifesciences.com]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Amine - Wikipedia [en.wikipedia.org]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. benchchem.com [benchchem.com]

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine physical and chemical properties

Technical Guide: (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine

A-Level Heading: An Analytical and Application-Oriented Profile of a Versatile Medicinal Chemistry Scaffold

Executive Summary: (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine (CAS No. 953727-42-9) is a bifunctional organic molecule featuring a primary benzylamine and an aromatic sulfonamide.[1] While this specific compound is available commercially as a research chemical, extensive characterization data is not widely available in peer-reviewed literature. This guide, therefore, serves as an in-depth technical profile constructed from a first-principles analysis of its constituent functional groups and by drawing reasoned analogies from well-documented, structurally related compounds. We will provide an expert-driven perspective on its likely physicochemical properties, a robust strategy for its synthesis and characterization, and a discussion of its potential applications as a scaffold in modern drug discovery programs. This document is intended for medicinal chemists, researchers, and drug development scientists who may utilize this or similar building blocks in their synthetic campaigns.

Compound Identification and Structural Profile

The molecule's structure combines three key pharmacophoric elements: a flexible benzylamine moiety, a rigid phenylsulfonamide core, and a saturated pyrrolidine ring. The primary amine serves as a key nucleophilic handle and a basic center for salt formation, while the sulfonamide group acts as a potent hydrogen bond acceptor, often used to improve physicochemical properties and target engagement.[2][3][4]

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine | ChemWhat[1] |

| Synonyms | 3-(Pyrrolidine-1-sulfonyl)benzylamine; 3-(Pyrrolidinosulfonyl)benzylamine | ChemWhat[1] |

| CAS Number | 953727-42-9 | ChemWhat[1] |

| Molecular Formula | C₁₁H₁₆N₂O₂S | (Calculated) |

| Molecular Weight | 240.32 g/mol | (Calculated) |

| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)CN | (Calculated) |

| InChIKey | VADZIKKEODHDNQ-UHFFFAOYSA-N | (Calculated) |

Predicted Physicochemical Properties

Quantitative experimental data for this specific molecule is sparse. However, we can infer a reliable profile based on its functional groups. The benzylamine portion imparts basicity, while the sulfonamide group is expected to influence solubility and crystal packing.

Table 2: Predicted Physicochemical Characteristics

| Property | Predicted Value / Characteristic | Rationale and Commentary |

|---|---|---|

| Physical State | Crystalline solid or viscous oil | Similar aromatic sulfonamides are typically solids at room temperature. |

| Aqueous Solubility | Moderately soluble; pH-dependent | The primary amine (pKa ~9-10) will be protonated at physiological pH, enhancing aqueous solubility. The sulfonamide group can also contribute to water solubility.[2] |

| pKa (Basic) | ~9.5 (for -CH₂NH₂) | The electron-withdrawing nature of the meta-sulfonyl group will slightly decrease the basicity compared to unsubstituted benzylamine (pKa ~9.34). |

| LogP | 1.0 - 2.0 (Calculated) | This predicted value suggests a favorable balance between lipophilicity and hydrophilicity, a key attribute in drug design. |

| Hydrogen Bond Donors | 2 (from -NH₂) | The primary amine is a strong hydrogen bond donor. |

| Hydrogen Bond Acceptors | 3 (from -SO₂ and pyrrolidine N) | The two sulfonyl oxygens are strong hydrogen bond acceptors. |

Synthesis and Reactivity: A Retrosynthetic Approach

A robust and logical synthesis for this molecule would involve the formation of the sulfonamide bond as the key step. This is a standard and high-yielding transformation in medicinal chemistry.

Retrosynthetic Analysis

A logical disconnection breaks the S-N bond of the sulfonamide, leading to two readily available starting materials: a commercially available aminobenzylamine derivative and pyrrolidine-1-sulfonyl chloride.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol describes a general, reliable method for the key sulfonamide formation step.

Objective: To synthesize a benzylic sulfonamide from a sulfonyl chloride and an amine.

Materials:

-

3-Chlorosulfonylbenzonitrile (or a related precursor)

-

Pyrrolidine

-

A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

An organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Reducing agent (e.g., Lithium aluminum hydride (LAH) or Borane (BH₃)) for nitrile reduction.

Step-by-Step Methodology:

-

Sulfonamide Formation:

-

Dissolve 3-chlorosulfonylbenzonitrile (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add a solution of pyrrolidine (1.1 eq) in DCM dropwise over 15-20 minutes.

-

Causality: The reaction is run at 0 °C to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine. The base (TEA) is essential to neutralize the HCl byproduct, driving the reaction to completion.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield 3-(pyrrolidin-1-ylsulfonyl)benzonitrile.

-

-

Nitrile Reduction:

-

Carefully dissolve the intermediate nitrile (1.0 eq) in dry THF under an inert atmosphere.

-

Slowly add a solution of a suitable reducing agent like LAH (e.g., 1.5 eq) or a borane complex at 0 °C.

-

Causality: This is a standard, powerful reduction method to convert a nitrile to a primary amine. The reaction must be performed under anhydrous conditions as LAH reacts violently with water.

-

After the addition, allow the reaction to stir at room temperature or gentle reflux until the starting material is consumed.

-

Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH(aq), and then more water (Fieser workup) to precipitate the aluminum salts.

-

Filter the resulting slurry, wash the solid with THF, and concentrate the filtrate to yield the final product, (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by crystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes).

-

Potential Applications in Drug Discovery

The structural motifs within this compound are prevalent in molecules designed to interact with various biological targets. The sulfonamide group is a classic bioisostere for carboxylic acids and is found in numerous FDA-approved drugs.[3][4]

-

Kinase Inhibitors: The (pyrrolidin-1-ylsulfonyl)aniline substructure has been explicitly used as a key component in developing potent kinase inhibitors, such as those targeting FLT3-ITD in acute myeloid leukemia.[5] The sulfonamide often occupies the "hinge-binding" region of the kinase ATP pocket. Our target molecule, with its benzylamine group, provides a versatile attachment point for building out fragments to target other regions of the kinase.

-

GPCR Ligands: Benzylamine derivatives are common scaffolds for ligands targeting G-protein coupled receptors. The amine can form a critical salt bridge with acidic residues (e.g., Aspartic acid) in the receptor binding pocket.

-

Enzyme Inhibitors: Sulfonamides are cornerstone functional groups in various enzyme inhibitors, most famously in carbonic anhydrase inhibitors.[6]

Caption: Role as a versatile chemical building block.

Standard Analytical Characterization Workflow

Any newly synthesized batch of this compound must be rigorously characterized to confirm its identity and purity. The following describes a self-validating system of orthogonal analytical techniques.

Caption: General workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Signals (in DMSO-d₆):

-

Aromatic Protons (4H): Complex multiplets between δ 7.5-8.0 ppm.

-

-CH₂-NH₂ (2H): A singlet or doublet around δ 3.8-4.0 ppm.

-

Pyrrolidine -CH₂- (α to N, 4H): A triplet around δ 3.1-3.3 ppm.

-

Pyrrolidine -CH₂- (β to N, 4H): A multiplet around δ 1.7-1.9 ppm.

-

-NH₂ (2H): A broad singlet that may be exchangeable with D₂O, chemical shift is concentration dependent.

-

-

Expected ¹³C NMR Signals (in DMSO-d₆):

-

Aromatic Carbons (6C): Signals between δ 120-145 ppm.

-

-CH₂-NH₂ (1C): Signal around δ 45 ppm.

-

Pyrrolidine Cα (2C): Signal around δ 47 ppm.

-

Pyrrolidine Cβ (2C): Signal around δ 25 ppm.

-

Mass Spectrometry (MS)

-

Protocol: Prepare a dilute solution (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 241.3. High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within 5 ppm.

High-Performance Liquid Chromatography (HPLC)

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid or TFA.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid or TFA.

-

Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes.

-

Detection: UV at 254 nm and 280 nm.

-

-

Trustworthiness: This method provides a quantitative measure of purity. The use of a gradient ensures that both polar and non-polar impurities can be resolved and detected. A purity level of >95% is typically required for compounds used in biological screening.

References

-

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine CAS#: 953727-42-9. ChemWhat. [Link]

-

Benzylic sulfonamides in drug discovery. ResearchGate. [Link]

-

Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. National Institutes of Health (NIH). [Link]

-

Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

-

Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajchem-b.com [ajchem-b.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine

Abstract

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine is a novel chemical entity with potential therapeutic applications. Its unique structure, combining a phenylmethanamine scaffold, a benzenesulfonamide group, and a pyrrolidine ring, suggests a complex and potentially multifaceted mechanism of action. This guide provides a comprehensive framework for researchers and drug development professionals to investigate and characterize the pharmacological properties of this molecule. We will delve into a hypothetical mechanism of action derived from the known biological activities of its constituent moieties and present a detailed, step-by-step research plan for target identification and validation. This document is intended to serve as a practical roadmap, integrating computational and experimental approaches to fully elucidate the therapeutic potential of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine.

Introduction and Background: Deconstructing the Molecule

The rational design and development of novel therapeutics begin with a thorough understanding of the candidate molecule's structure and the potential biological activities of its components. (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine is comprised of three key structural motifs, each with a rich history in medicinal chemistry.

-

The Phenylmethanamine Scaffold: This structural backbone is a versatile scaffold in drug discovery.[1][2] Its derivatives have been successfully developed as kinase inhibitors and antibacterial agents.[1] The phenylmethanamine moiety can be chemically modified to create structures that interact with specific biological targets, such as the ATP-binding sites of kinases.[1]

-

The Benzenesulfonamide Group: Benzenesulfonamide and its derivatives are well-established pharmacophores present in numerous approved drugs.[3][4] This functional group is known to confer a range of biological activities, most notably as inhibitors of carbonic anhydrases.[3][5][6][7] Additionally, benzenesulfonamide derivatives have demonstrated potential as anticonvulsant and anti-hepatic fibrosis agents.[3][8] The sulfonamide group can participate in key hydrogen bonding interactions within protein binding pockets.[9]

-

The Pyrrolidine Ring: The inclusion of a pyrrolidine ring is a common strategy in drug design to enhance physicochemical properties such as aqueous solubility.[10] This five-membered nitrogen-containing heterocycle can act as a hydrogen bond donor or acceptor, contributing to target binding. The stereochemistry of the pyrrolidine ring can also play a crucial role in determining the biological activity and selectivity of a compound.[11]

The combination of these three moieties in "(3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine" suggests several plausible mechanisms of action that warrant investigation.

Hypothetical Mechanisms of Action

Based on the known pharmacology of its structural components, we can propose several compelling, albeit hypothetical, mechanisms of action for (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine.

Kinase Inhibition

The presence of the phenylmethanamine scaffold, a known constituent of kinase inhibitors, suggests that the compound may target one or more protein kinases.[1] The pyrrolidin-1-ylsulfonyl group has also been incorporated into potent kinase inhibitors, including those targeting FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.[12]

-

Hypothesized Signaling Pathway:

Caption: Hypothesized kinase inhibition pathway.

Carbonic Anhydrase Inhibition

The benzenesulfonamide moiety is a classic zinc-binding group found in numerous carbonic anhydrase inhibitors.[3][5][6][7] These enzymes play critical roles in pH regulation, CO2 transport, and various biosynthetic pathways. Inhibition of specific carbonic anhydrase isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.

-

Hypothesized Enzymatic Inhibition:

Caption: Hypothesized carbonic anhydrase inhibition.

A Roadmap for Target Identification and Validation

To move from hypothetical mechanisms to validated biological targets, a systematic and multi-pronged approach is essential. This roadmap outlines a logical flow of experiments, from broad, unbiased screening to focused validation studies.[13][14][15]

In Silico Target Prediction

The initial step in our investigation will be the use of computational methods to predict potential biological targets.[16][17] This approach leverages the compound's structure to screen against databases of known protein targets.[18][19]

-

Experimental Protocol: In Silico Target Fishing

-

Compound Preparation: Generate a 3D conformer of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine using molecular modeling software (e.g., ChemDraw, MarvinSketch).

-

Database Selection: Utilize multiple target prediction platforms such as SwissTargetPrediction, BindingDB, and SuperPred.

-

Similarity Searching: Perform 2D and 3D similarity searches against libraries of bioactive compounds to identify molecules with similar pharmacophores and known targets.

-

Docking Studies: Conduct molecular docking simulations of the compound against the top-ranked predicted targets to assess binding affinity and mode of interaction.

-

Data Analysis: Consolidate the results from all platforms and prioritize a list of potential targets based on the strength of the predictions and their biological relevance.

-

Experimental Target Identification

Following in silico analysis, experimental approaches are employed to identify the direct molecular targets of the compound within a biological system.

-

Experimental Protocol: Affinity-Based Proteomics

-

Probe Synthesis: Synthesize an affinity probe by attaching a linker and a reactive group (e.g., a photo-activatable group) to the (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine scaffold. A control probe with a structurally similar but inactive analog should also be synthesized.

-

Cell Lysate Preparation: Prepare lysates from a relevant cell line (e.g., a cancer cell line if kinase inhibition is suspected).

-

Probe Incubation and Crosslinking: Incubate the cell lysates with the affinity probe and the control probe. Induce crosslinking by UV irradiation.

-

Affinity Purification: Enrich the probe-bound proteins using streptavidin beads (if a biotin tag was used in the linker).

-

Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the proteins identified from the active probe and the control probe to identify specific binding partners.

-

Target Validation

Once a list of putative targets has been generated, it is crucial to validate that engagement of these targets by the compound leads to the observed biological effects.[15][20][21]

-

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells or cell lysates with varying concentrations of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine or a vehicle control.

-

Heat Shock: Subject the treated samples to a temperature gradient.

-

Protein Precipitation: Centrifuge the samples to pellet the denatured and precipitated proteins.

-

Western Blotting: Analyze the supernatant for the presence of the putative target protein by Western blotting.

-

Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

-

-

Experimental Protocol: In Vitro Enzymatic or Binding Assays

-

Recombinant Protein: Obtain or produce a purified recombinant version of the putative target protein.

-

Assay Development: Develop a suitable in vitro assay, such as a kinase activity assay (e.g., ADP-Glo) or a binding assay (e.g., surface plasmon resonance, SPR).

-

Dose-Response Analysis: Determine the potency of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine by generating a dose-response curve and calculating the IC50 or Kd value.

-

Quantitative Data Summary

As experimental data is generated, it should be organized into clear and concise tables to facilitate analysis and comparison.

| Assay Type | Target | Metric | Value | Reference |

| In Silico Docking | Kinase X | Binding Energy (kcal/mol) | -9.5 | N/A |

| In Silico Docking | Carbonic Anhydrase Y | Binding Energy (kcal/mol) | -8.2 | N/A |

| In Vitro Kinase Assay | Kinase X | IC50 (nM) | 75 | To be determined |

| CETSA | Kinase X | ΔTm (°C) | +3.5 | To be determined |

| In Vitro CA Assay | Carbonic Anhydrase Y | Ki (nM) | 150 | To be determined |

Conclusion

The elucidation of the mechanism of action of a novel compound like (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine is a complex but critical undertaking in the drug discovery process. By systematically integrating computational predictions with robust experimental validation, researchers can build a comprehensive understanding of how this molecule exerts its biological effects. The proposed roadmap, from in silico screening to in vitro validation, provides a structured and scientifically rigorous framework to uncover the therapeutic potential of this promising chemical entity. The insights gained from these studies will be instrumental in guiding future lead optimization efforts and ultimately, in translating this molecule into a clinically valuable therapeutic agent.

References

-

Target Identification and Validation (Small Molecules). University College London. Available at: [Link].

-

Expert target identification & validation services for drug discovery. Nuvisan. Available at: [Link].

-

Target Identification and Validation. Sartorius. Available at: [Link].

-

Target Identification and Validation in Drug Discovery. Chemspace. Available at: [Link].

-

Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. Available at: [Link].

-

Structure property relationships of N-acylsulfonamides and related bioisosteres. PubMed. Available at: [Link].

-

Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Publications. Available at: [Link].

-

Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing. Available at: [Link].

-

Full article: Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. Available at: [Link].

-

Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Semantic Scholar. Available at: [Link].

-

Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars. Available at: [Link].

-

Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided. Unich. Available at: [Link].

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link].

-

2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. PubMed. Available at: [Link].

-

Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. PubMed. Available at: [Link].

-

Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. Available at: [Link].

-

New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv. Available at: [Link].

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link].

-

In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. Arabian Journal of Chemistry. Available at: [Link].

-

Target identification and mechanism of action in chemical biology and drug discovery. NIH. Available at: [Link].

-

Novel Integrated Platform Promises To Accelerate Drug Discovery. Technology Networks. Available at: [Link].

-

Approved drugs containing 2‐(diazolyl)pyrrolidine moiety. ResearchGate. Available at: [Link].

-

Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Available at: [Link].

-

Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. ResearchGate. Available at: [Link].

-

Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. PMC. Available at: [Link].

-

Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. Available at: [Link].

-

Identification of diphenylalkylisoxazol-5-amine scaffold as novel activator of cardiac myosin. ScienceDirect. Available at: [Link].

-

Privileged Scaffolds for Library Design and Drug Discovery. PMC. Available at: [Link].

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Available at: [Link].

-

Scaffold Hopping in Drug Discovery. NIPER. Available at: [Link].

-

Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. Available at: [Link].

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available at: [Link].

-

Synthesis of p-menthane derivatives with potential biological activity. PubMed. Available at: [Link].

-

Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. ResearchGate. Available at: [Link].

-

Potent Racemic Antimicrobial Polypeptides Uncovered by a Stereochemical Series of Cationic d/l Backbones. ACS Publications. Available at: [Link].

-

An In-silico Screening Strategy to the Prediction of New Inhibitors of COVID-19 Mpro Protein. Brieflands. Available at: [Link].

-

Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. PubMed. Available at: [Link].

-

In silico Activity and Target Prediction Analyses of Three Triazolothiadiazine Derivatives. ResearchGate. Available at: [Link].

-

Inhibitor Trapping in Kinases. Drug Design and Bioinformatics Lab. Available at: [Link].

-

Recent Advances in In Silico Target Fishing. MDPI. Available at: [Link].

-

Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. MDPI. Available at: [Link].

-

In silico off-target profiling for enhanced drug safety assessment. PMC. Available at: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure property relationships of N-acylsulfonamides and related bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. apexbt.com [apexbt.com]

- 7. ricerca.unich.it [ricerca.unich.it]

- 8. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

- 15. Target Identification and Validation | Sartorius [sartorius.com]

- 16. researchgate.net [researchgate.net]

- 17. Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. nuvisan.com [nuvisan.com]

- 21. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

A Senior Application Scientist's Guide to the In Silico Modeling of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine Binding to the FLT3 Kinase

Strategic Overview: From Ligand to Lead Candidate

In the landscape of modern drug discovery, in silico modeling has transitioned from a supplementary tool to a cornerstone of preclinical research.[1] By simulating molecular interactions computationally, we can predict binding affinities, elucidate mechanisms, and rationally design novel therapeutics, thereby de-risking and accelerating the entire development pipeline.[2]

This guide provides an in-depth, field-proven methodology for modeling the binding of a specific small molecule, (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine , to a high-value therapeutic target. Our ligand of interest contains a (pyrrolidin-1-ylsulfonyl)phenyl moiety, a scaffold frequently identified in potent kinase inhibitors.[3][4] Based on this structural precedent, we have selected the Fms-like tyrosine kinase 3 (FLT3) as our protein target. Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are critical drivers in approximately 20-25% of Acute Myeloid Leukemia (AML) cases, making it a highly relevant and validated target for cancer therapeutics.[4]

Our approach is a multi-phase, self-validating workflow designed to build confidence at each stage, moving from broad conformational sampling to a detailed, dynamic analysis of the protein-ligand complex.

Figure 1: The integrated in silico workflow for protein-ligand binding analysis.

Phase 0: System Preparation - The Foundation of Accuracy

The adage "garbage in, garbage out" is paramount in computational chemistry. The reliability of any simulation is fundamentally dependent on the quality of the initial structures. This preparatory phase is the most critical for ensuring the scientific integrity of the entire project.

Ligand Preparation

The three-dimensional structure of our ligand, (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine, is the starting point.

Protocol 2.1: Ligand Structure Generation

-

Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw) or retrieve its SMILES string from a database like PubChem. For our ligand, the SMILES string is C1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)CN.

-

Generate 3D Conformer: Use a tool like Open Babel to convert the 2D representation into a low-energy 3D conformation.

-

Assign Protonation State: At a physiological pH of ~7.4, the primary amine (-CNH2) group will be protonated (-CNH3+). This is a critical step as it governs the ligand's ability to form key electrostatic interactions.

-

Assign Partial Charges: Employ a quantum mechanical method or a robust force-field based assignment method (e.g., AM1-BCC or Gasteiger charges) to accurately model the electron distribution across the molecule.[5]

-

Save the Final Structure: Export the prepared ligand structure in a .mol2 or .pdb format for use in subsequent steps.

-

Expertise & Causality: Incorrect protonation is a common source of failed docking and simulation studies. The positive charge on the methanamine group is likely crucial for forming salt bridges or strong hydrogen bonds with acidic residues (Asp, Glu) in the kinase active site, a common feature in ATP-competitive inhibitors.

Target Protein Preparation

The selection and preparation of the target protein structure are equally critical. We will source our structure from the Protein Data Bank (PDB).

Protocol 2.2: Target Selection and Cleaning

-

Select a PDB Entry: Search the PDB for a high-resolution (< 2.5 Å) crystal structure of human FLT3 kinase, preferably with a co-crystallized inhibitor. For this guide, we select PDB ID: 4XUF , which contains FLT3 in complex with the inhibitor Quizartinib. This provides an experimentally validated binding pocket.

-

Initial Cleaning: Open the PDB file in a molecular visualization tool (e.g., PyMOL, UCSF Chimera). Remove all non-essential components:

-

Water molecules (HOH).

-

The co-crystallized ligand (Quizartinib).

-

Any buffer molecules or ions not critical to structural integrity.[5]

-

-

Structural Refinement:

-

Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add them according to standard geometries and predicted ionization states at pH 7.4.[6]

-

Repair Missing Residues/Loops: Check for any gaps in the protein sequence. If short, they can be modeled using tools like Modeller or web servers. For our purposes with 4XUF, the structure is sufficiently complete.

-

Assign Charges: Apply a standard protein force field (e.g., AMBER, CHARMM) to assign atomic charges.

-

-

Save the Receptor: Save the cleaned, hydrogen-added protein structure as a .pdb file. This will be the "receptor" for our docking calculations.

Table 1: Selected Target Protein Information

| Parameter | Value | Rationale |

| PDB ID | 4XUF | Human FLT3 with a potent, co-crystallized inhibitor. |

| Resolution | 2.35 Å | High-quality structure with well-defined atomic positions. |

| Target | Fms-like tyrosine kinase 3 | Clinically relevant target for AML. |

| Organism | Homo sapiens | Ensures direct relevance to human drug development. |

Phase 1: Molecular Docking - Predicting the Binding Hypothesis

Molecular docking serves as a computational "search algorithm" to predict the preferred orientation, or "pose," of our ligand within the FLT3 active site.[7] It evaluates millions of potential conformations and ranks them based on a scoring function, which estimates the binding affinity.[2]

Figure 2: Step-by-step workflow for molecular docking.

Protocol 3.1: Molecular Docking with AutoDock Vina

-

Prepare Files for Docking: Convert the prepared .pdb (receptor) and .mol2 (ligand) files into the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom type definitions required by Vina.[6]

-

Define the Binding Site (Grid Box): The "grid box" defines the three-dimensional space where the docking algorithm will search for poses.

-

Trustworthiness: To create a self-validating system, we center the grid box on the coordinates of the original co-crystallized ligand (Quizartinib) from PDB 4XUF. This focuses the search on the known, biologically relevant active site.

-

Set the dimensions of the box (e.g., 25 x 25 x 25 Å) to be large enough to accommodate the ligand with rotational and translational freedom.

-

-

Configure Docking Parameters: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the grid box center and dimensions, and the desired output file name.

-

Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

-

Analyze the Results: Vina will output a .pdbqt file containing the top-ranked binding poses (typically 9-10) and their corresponding predicted binding affinities in kcal/mol. Visualize these poses in PyMOL or Chimera to inspect the key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the active site residues of FLT3.

Table 2: Representative Docking Results Summary

| Pose Rank | Predicted Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | -9.2 | ASP829, GLU661, CYS694, LEU616 |

| 2 | -8.9 | ASP829, CYS828, LEU616, PHE830 |

| 3 | -8.7 | LYS644, CYS694, LEU818, GLY697 |

-

Expertise & Causality: The top-ranked pose is our primary hypothesis for the binding mode. We look for poses that satisfy key pharmacophoric features, such as a hydrogen bond between the ligand's protonated amine and the "hinge region" of the kinase or a salt bridge with the conserved DFG-motif aspartate (ASP829 in FLT3). A pose that fulfills these expected interactions is a strong candidate for further validation with molecular dynamics.

Phase 2: Molecular Dynamics (MD) Simulation - From a Static Pose to Dynamic Reality

While docking provides a valuable static snapshot, it does not account for the inherent flexibility of the protein or the influence of the solvent environment. Molecular Dynamics (MD) simulation addresses this by simulating the atomic motions of the entire system over time, allowing us to assess the stability of the docked pose.[8][9]

Figure 3: The sequential stages of a molecular dynamics simulation.

Protocol 4.1: MD Simulation Setup and Execution with GROMACS

This protocol outlines the workflow using the GROMACS simulation package and the CHARMM36 force field.[8][9]

-

Prepare the Complex: Create a single .pdb file containing the coordinates of the FLT3 receptor and the top-ranked docked pose of our ligand.

-

Generate Topologies:

-

Protein: Use the pdb2gmx tool in GROMACS to generate the topology for the protein, selecting the CHARMM36-mar2019 force field.

-

Ligand: The ligand requires its own set of force field parameters. Submit the ligand's .mol2 file to a server like the CGenFF server, which will generate a CHARMM-compatible topology file (.str file, which is then converted to GROMACS format).[9]

-

-

Build the Simulation System:

-

Combine Topologies: Merge the protein and ligand topology files into a master topology (topol.top).[8]

-

Define Simulation Box: Create a cubic or dodecahedron simulation box around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.

-

Solvation: Fill the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add Ions: Add counter-ions (e.g., Na+, Cl-) to neutralize the net charge of the system.[9]

-

-

Energy Minimization: Perform a steep-descent energy minimization to relax the system and remove any steric clashes introduced during the setup process.

-

Equilibration (Two Phases):

-

NVT Ensemble (Constant Volume): Equilibrate the system for ~100-200 ps at a constant temperature (300 K) with position restraints on the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solute.

-

NPT Ensemble (Constant Pressure): Equilibrate for a further ~200-500 ps at constant temperature (300 K) and pressure (1 bar). This ensures the system reaches the correct density.

-

-

Production MD: Remove the position restraints and run the production simulation for a duration sufficient to observe the system's behavior (e.g., 50-100 nanoseconds).

-

Analysis: Analyze the resulting trajectory to assess stability. Key metrics include:

-

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone relative to the starting structure should plateau, indicating the system has reached equilibrium. A large, sustained deviation in the ligand RMSD suggests it is unstable in the binding pocket.

-

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual residues, highlighting flexible regions of the protein.

-

Interaction Analysis: Monitor the persistence of key hydrogen bonds or hydrophobic contacts identified during docking throughout the simulation.

-

-

Trustworthiness: A stable MD trajectory validates the initial docking hypothesis. If the ligand remains stably bound in its initial pose throughout the simulation, it significantly increases our confidence in the predicted binding mode.

Phase 3: Binding Free Energy Calculation - Quantifying Affinity

The final step is to move beyond the qualitative assessment of stability and calculate a quantitative estimate of the binding free energy (ΔG_bind). The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point technique that offers a good balance between computational cost and accuracy.[10]

Protocol 5.1: Conceptual MM/PBSA Calculation

-

Extract Snapshots: Take a series of snapshots (e.g., 100-200 frames) from the stable portion of the production MD trajectory.

-

Calculate Energy Components: For each snapshot, calculate the free energy of the three states: the protein-ligand complex, the isolated protein, and the isolated ligand. The binding free energy is then calculated using the following equation:[10]

-

ΔG_bind = G_complex - (G_protein + G_ligand)

-

-

Average the Results: The final ΔG_bind is the average of the values calculated across all snapshots.

Each G term is composed of several energy contributions:

-

ΔE_MM: Molecular mechanics energy (bonds, angles, van der Waals, electrostatics).

-

ΔG_solv: Solvation free energy, split into polar (calculated by Poisson-Boltzmann) and non-polar (calculated from solvent-accessible surface area) components.

-

-TΔS: Conformational entropy change upon binding (can be estimated but is often omitted due to high computational cost and potential for error).[11]

Table 3: Hypothetical Binding Free Energy Summary

| Energy Component | Average Contribution (kcal/mol) | Role in Binding |

| Van der Waals (ΔE_vdw) | -45.5 | Favorable hydrophobic and shape-complementarity interactions. |

| Electrostatic (ΔE_elec) | -28.2 | Favorable hydrogen bonds and salt bridges. |

| Polar Solvation (ΔG_pol) | +55.8 | Unfavorable; cost of desolvating polar groups to bind. |

| Non-Polar Solvation (ΔG_np) | -4.1 | Favorable hydrophobic effect. |

| Total ΔG_bind (MM/PBSA) | -22.0 | Predicted overall binding free energy. |

-

Expertise & Causality: The decomposition of the binding energy is highly insightful. A large, favorable electrostatic term (ΔE_elec) would confirm the importance of the interactions made by the protonated amine. A favorable van der Waals term (ΔE_vdw) would indicate good shape complementarity within the pocket. This detailed breakdown allows us to understand why the ligand binds, guiding future chemical modifications to enhance potency.

Conclusion and Guiding Future Experiments

This in-depth guide has outlined a robust, multi-stage computational workflow to model the binding of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine to its putative target, FLT3 kinase. By progressing from system preparation through docking, MD simulation, and free energy calculations, we have built a scientifically rigorous case for a specific binding hypothesis.

The results of this in silico analysis—the predicted binding pose, the key interacting residues, the dynamic stability of the complex, and the quantitative binding affinity—do not replace experimental validation. Instead, they provide a powerful, data-driven foundation to prioritize resources, guide the synthesis of analogues with improved properties, and design focused biochemical and cellular assays to confirm the compound's activity. This synergy between computational modeling and experimental biology represents the future of efficient and rational drug discovery.

References

-

Gapsys, V., Michielssens, S., Seeliger, D., & de Groot, B. L. (2015). Calculation of binding free energies. PubMed. [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. University of Delaware. [Link]

-

Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Omics tutorials. [Link]

-

Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]

-

Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]

-

Wang, J., Wang, W., Huo, S., Lee, M., & Kollman, P. A. (2001). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. Physical Chemistry Chemical Physics. [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

Yuk, K., & Mobley, D. L. (2019). Computational evaluation of protein–small molecule binding. PMC. [Link]

-

Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. [Link]

-

Bioinformatics Dotca. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

Salmaso, V. (n.d.). Molecular Docking Tutorial. University of Padua. [Link]

-

Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]

-

Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

-

OpenFE. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]

-

Aldeghi, M., Heifetz, A., Bodkin, M. J., Knapp, S., & Biggin, P. C. (2018). Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations. Journal of Chemical Information and Modeling. [Link]

-

Hritz, J., Oostenbrink, C., & van Gunsteren, W. F. (2010). Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. Current Medicinal Chemistry. [Link]

-

Uher, O., Jorda, R., Hylse, O., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. [Link]

-

Uher, O., Jorda, R., Hylse, O., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hopping. Semantic Scholar. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. sites.ualberta.ca [sites.ualberta.ca]

- 6. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 8. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 9. bioinformaticsreview.com [bioinformaticsreview.com]

- 10. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Target Identification and Deconvolution: A Case Study of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine

Abstract

The transition from a promising hit in a phenotypic screen to a viable drug candidate is critically dependent on one key process: target identification and deconvolution. Understanding the precise molecular target of a novel chemical entity (NCE) is fundamental to elucidating its mechanism of action, optimizing for efficacy and safety, and developing a robust therapeutic hypothesis. This guide presents a comprehensive, multi-pronged strategy for the target identification of a hypothetical NCE, "(3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine," which has demonstrated potent anti-proliferative activity in cancer cell lines. We will move beyond a simple listing of techniques, instead providing a logical, field-proven workflow that integrates biochemical, biophysical, and genetic approaches. Each protocol is designed as a self-validating system, with an emphasis on the causal reasoning behind experimental choices, ensuring that researchers can confidently navigate the complexities of target deconvolution.

Introduction: The Challenge of the Unknown Target

Phenotypic drug discovery, where compounds are screened for their effect on cellular or organismal behavior, has undergone a renaissance, yielding compounds with novel mechanisms of action.[1] However, the success of this approach hinges on our ability to answer a critical question: how does the compound work? The process of identifying the specific molecular target(s) through which a compound exerts its physiological effect is known as target deconvolution.[2]

This guide uses a hypothetical NCE, (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine (hereafter referred to as "NCE-1"), as a case study. Let us assume NCE-1 was identified in a high-throughput screen for its ability to induce apoptosis in the MV4-11 acute myeloid leukemia cell line. Its structure, featuring a sulfonylphenyl core, is reminiscent of motifs found in kinase inhibitors and other targeted agents, yet its exact target is unknown.[3]

The objective of this document is to provide a detailed, integrated workflow for researchers to systematically identify and validate the molecular target of NCE-1. This strategy is built on three pillars:

-

Direct Target Engagement: Physically capturing or detecting the interaction between NCE-1 and its protein partners.

-

Genetic Validation: Identifying genes that modulate cellular sensitivity to NCE-1.

-

Orthogonal Confirmation: Using a convergence of evidence from multiple, independent methods to confirm the target with high confidence.

Phase 1: Direct Target Engagement Strategies

The most direct path to identifying a target is to detect the physical interaction between the small molecule and its protein partner(s). We will employ two powerful and complementary chemical proteomics approaches: one affinity-based and one label-free.[1][4]

Strategy A: Affinity Chromatography-Mass Spectrometry (AC-MS)

Expertise & Rationale: The AC-MS approach is a cornerstone of target identification that aims to physically "pull down" binding proteins from a complex cellular lysate using an immobilized version of the small molecule.[5][6][7] Its strength lies in its ability to directly capture even transient or low-affinity binders. The critical step is the synthesis of an affinity probe where NCE-1 is attached to a solid support (e.g., agarose beads) via a chemical linker. The choice of attachment point is crucial; it must be at a position on the molecule that structure-activity relationship (SAR) data suggest is not essential for biological activity, thereby preserving the native binding interaction.[7]

-

Affinity Probe Synthesis:

-

Synthesize an analogue of NCE-1 with a linker (e.g., a short polyethylene glycol chain ending in a carboxylic acid) attached to a non-critical position, such as the phenyl ring, distal from the methanamine and pyrrolidinylsulfonyl groups.

-

Covalently couple the linker-modified NCE-1 to N-hydroxysuccinimide (NHS)-activated agarose beads according to the manufacturer's protocol. Prepare control beads with no coupled ligand.

-

-

Cell Lysate Preparation:

-

Culture MV4-11 cells to a density of ~1-2 x 10^6 cells/mL.

-

Harvest cells by centrifugation and wash twice with ice-cold PBS.

-

Lyse cell pellets in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

-

-

Affinity Pulldown: